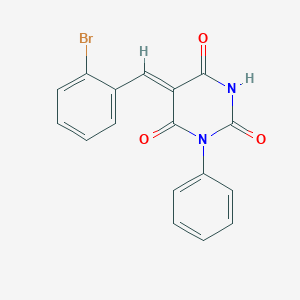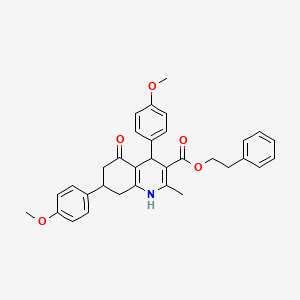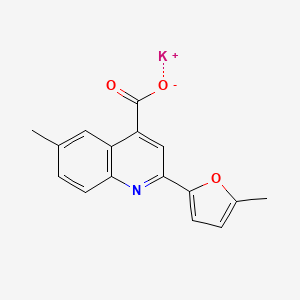![molecular formula C13H11ClN2 B5159401 5H-dibenzo[d,f][1,3]diazepine hydrochloride](/img/structure/B5159401.png)
5H-dibenzo[d,f][1,3]diazepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-dibenzo[d,f][1,3]diazepine hydrochloride, commonly known as DBD, is a heterocyclic compound with a diazepine ring system. It has been widely used in scientific research due to its unique properties, including its ability to bind to specific receptors in the brain and alter neurotransmitter activity.
作用機序
The mechanism of action of DBD involves its binding to specific receptors in the brain. DBD has been shown to bind to the GABA-A receptor, which is responsible for inhibiting neurotransmitter activity in the brain. This binding can lead to an increase in the inhibitory effects of GABA-A, resulting in a decrease in anxiety and other symptoms of mental disorders. DBD has also been shown to bind to the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DBD are complex and varied. DBD has been shown to alter neurotransmitter activity in the brain, leading to changes in behavior and mood. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases. DBD has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising drug candidate for the treatment of mental disorders.
実験室実験の利点と制限
DBD has several advantages for use in lab experiments, including its ability to bind to specific receptors in the brain and alter neurotransmitter activity. It is also relatively easy to synthesize and purify, making it readily available for use in research studies. However, there are also limitations to the use of DBD in lab experiments. For example, its effects on neurotransmitter activity may vary depending on the dose and duration of treatment, making it difficult to interpret study results. Additionally, DBD may have off-target effects on other receptors in the brain, which can complicate data analysis.
将来の方向性
There are several future directions for the study of DBD. One area of research is the development of new drugs based on DBD's structure and mechanism of action. Another area of research is the study of the long-term effects of DBD on neurotransmitter activity and behavior. Additionally, the use of DBD in combination with other drugs may be explored to enhance its therapeutic effects. Finally, the development of new methods for synthesizing and purifying DBD may improve its availability and usefulness in scientific research.
Conclusion:
In conclusion, DBD is a unique compound with a variety of properties that make it useful for scientific research studies. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising drug candidate for the treatment of mental disorders. While there are limitations to its use in lab experiments, there are also several future directions for the study of DBD, including the development of new drugs and the exploration of its long-term effects on neurotransmitter activity and behavior.
合成法
DBD can be synthesized using a variety of methods, including the reaction of o-phenylenediamine with phthalic anhydride in the presence of a catalyst. Other methods include the reaction of o-phenylenediamine with benzophenone and the reaction of o-phenylenediamine with maleic anhydride. The purity of the synthesized DBD can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
DBD has been used in a variety of scientific research studies, including the study of anxiety and depression, the development of new drugs for the treatment of mental disorders, and the study of the mechanisms of action of various drugs. DBD has been shown to bind to specific receptors in the brain, including the GABA-A receptor and the serotonin receptor. This binding can alter neurotransmitter activity and lead to changes in behavior and mood.
特性
IUPAC Name |
7H-benzo[d][1,3]benzodiazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-9-14-12;/h1-9H,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOJIPXOOQVGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
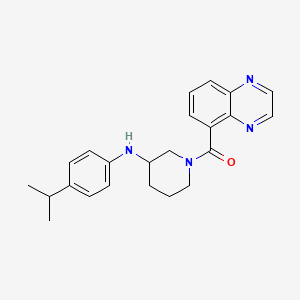
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5159349.png)
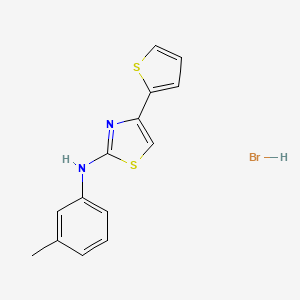
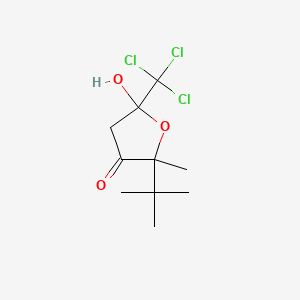

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
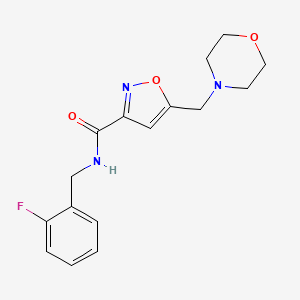
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159391.png)
